molecular formula C16H18N4O2S B12941244 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- CAS No. 852955-74-9

1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-

Cat. No.: B12941244
CAS No.: 852955-74-9
M. Wt: 330.4 g/mol
InChI Key: JCYPCAGOSZOZKZ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core, a sulfonamide group, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- typically involves multiple steps. One common method includes the reaction of 1H-benzimidazole with sulfonyl chloride to introduce the sulfonamide group. This is followed by the alkylation of the benzimidazole nitrogen with ethyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with them and block enzyme activity. This can disrupt essential biochemical pathways and result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(2-pyridinyl)-
  • 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(4-pyridinyl)-
  • 1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-quinolinyl)-

Uniqueness

1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)- is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards certain enzymes. This structural variation can result in different biological activities and applications compared to its analogs .

Properties

CAS No.

852955-74-9

Molecular Formula

C16H18N4O2S

Molecular Weight

330.4 g/mol

IUPAC Name

1-ethyl-N,N-dimethyl-2-pyridin-3-ylbenzimidazole-5-sulfonamide

InChI

InChI=1S/C16H18N4O2S/c1-4-20-15-8-7-13(23(21,22)19(2)3)10-14(15)18-16(20)12-6-5-9-17-11-12/h5-11H,4H2,1-3H3

InChI Key

JCYPCAGOSZOZKZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CN=CC=C3

Origin of Product

United States

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